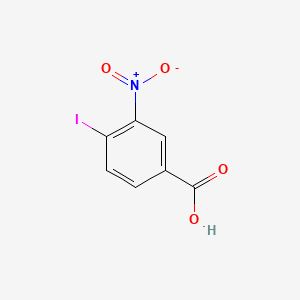

4-Iodo-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMTZLCNLAIKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458857 | |

| Record name | 4-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35674-27-2 | |

| Record name | 4-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodo-3-nitrobenzoic Acid: A Comprehensive Technical Guide for Chemical and Pharmaceutical Innovators

Introduction: The Strategic Importance of a Trifunctional Scaffolding

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic selection of foundational molecules is paramount to the successful development of novel chemical entities. 4-Iodo-3-nitrobenzoic acid, a seemingly unassuming crystalline solid, represents a cornerstone intermediate, embodying a trifunctional scaffold of immense synthetic potential. Its unique arrangement of a carboxylic acid, a nitro group, and an iodine atom on an aromatic ring provides a versatile platform for a multitude of chemical transformations.[1] This guide aims to provide an in-depth technical overview of this compound, from its fundamental chemical properties to its critical role in the synthesis of targeted therapeutics, particularly in the realm of oncology. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's characteristics is not merely academic; it is a gateway to innovation.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its handling, reactivity, and suitability for various synthetic applications. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄INO₄ | [2][3] |

| Molecular Weight | 293.02 g/mol | [2][3] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 208-211 °C | |

| Solubility | Insoluble in water | |

| pKa | 3.32 ± 0.10 (Predicted) | |

| CAS Number | 35674-27-2 | [2][3] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The most established and widely employed synthetic route to this compound is via a diazotization-iodination reaction, starting from 4-amino-3-nitrobenzoic acid. This method is favored for its high yield and reliability.

Experimental Protocol: Diazotization-Iodination

Materials:

-

4-Amino-3-nitrobenzoic acid (0.25 mol)

-

Deionized water

-

Concentrated hydrochloric acid (100 mL)

-

Sodium nitrite (0.38 mol)

-

Potassium iodide (0.5 mol)

Procedure:

-

To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.

-

Stir the mixture and cool it to 0-5 °C in an ice bath.

-

Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of deionized water dropwise, maintaining the temperature between 0 and 5 °C. The solid will gradually dissolve.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

-

At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of deionized water dropwise.

-

After the addition of potassium iodide is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. A solid precipitate will form.

-

Collect the solid product by filtration.

-

Wash the solid with deionized water and dry it to obtain this compound.[2]

Expected Yield: Approximately 89.7%[2]

Causality Behind Experimental Choices:

-

Low-Temperature Diazotization: The reaction is conducted at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields. The cold temperature ensures the stability of the diazonium intermediate until it can react with the iodide.

-

Acidic Conditions: The presence of a strong acid like hydrochloric acid is crucial for the formation of nitrous acid (HNO₂) in situ from sodium nitrite, which is the reactive species that converts the primary amine to the diazonium salt.

-

Iodide as Nucleophile: Potassium iodide serves as the source of the iodide ion (I⁻), which acts as a nucleophile and displaces the diazonium group (N₂⁺) from the aromatic ring in a Sandmeyer-type reaction.

Spectroscopic Characterization: Elucidating the Molecular Structure

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group.[1]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-I Stretch: The carbon-iodine bond will have a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 293 g/mol . Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in DMSO-d₆):

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals due to the three protons on the benzene ring.

-

A doublet for the proton ortho to the nitro group (and meta to the iodine).

-

A doublet of doublets for the proton ortho to the carboxylic acid group (and meta to the iodine and nitro groups).

-

A doublet for the proton ortho to the iodine atom (and meta to the carboxylic acid).

The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR (in DMSO-d₆):

The ¹³C NMR spectrum will display seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons.

-

The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-170 ppm.

-

The carbon bearing the iodine atom (C-I) will be significantly shielded compared to the other aromatic carbons, appearing at a more upfield chemical shift (around 90-100 ppm).

-

The carbon bearing the nitro group (C-NO₂) will be deshielded.

-

The remaining four aromatic carbons will have distinct chemical shifts based on their substitution patterns.

Reactivity and Synthetic Applications: A Versatile Building Block

The synthetic utility of this compound lies in the differential reactivity of its three functional groups, which allows for selective and sequential chemical modifications.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for transformations such as esterification and amidation. A particularly important application is the synthesis of 4-iodo-3-nitrobenzamide, a precursor to the PARP inhibitor Iniparib.[1]

Workflow for Amide Synthesis:

Figure 1. A streamlined workflow for the synthesis of 4-iodo-3-nitrobenzamide.

This two-step process via an ester intermediate is often preferred over the direct conversion of the carboxylic acid to an acid chloride followed by amidation. The latter can lead to an undesirable side reaction where the chloride ion displaces the iodo group, forming 4-chloro-3-nitrobenzamide as an impurity.[1]

Reactions Involving the Iodo and Nitro Groups

-

Suzuki and other Cross-Coupling Reactions: The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of a wide range of substituents at this position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), which can then be further functionalized. This opens up another avenue for derivatization and the synthesis of diverse molecular scaffolds.

Role in Drug Discovery and Development: The Gateway to PARP Inhibition

The most significant contribution of this compound to drug development is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP Inhibition and Synthetic Lethality in Cancer Therapy

PARP enzymes are crucial for the repair of single-strand DNA breaks.[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. When PARP is inhibited in these cancer cells, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. The cell's inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[5][6]

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells:

Figure 2. Mechanism of synthetic lethality induced by PARP inhibitors.

The Significance of the 4-Iodo-3-nitro Substitution Pattern

While Iniparib (4-iodo-3-nitrobenzamide) was initially investigated as a PARP inhibitor, its precise mechanism of action has been a subject of debate, with some studies suggesting it may not directly inhibit PARP.[6] Nevertheless, the broader class of PARP inhibitors often feature a benzamide core, and the substituents on the aromatic ring play a crucial role in their binding affinity and selectivity. The iodo and nitro groups of this compound provide key anchor points for building more complex molecules that can effectively interact with the PARP active site.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.

Conclusion: A Molecule of Enduring Relevance

This compound is a testament to the principle that the value of a chemical compound often lies in its versatility and strategic positioning of functional groups. Its straightforward synthesis, well-defined reactivity, and crucial role as a precursor to a clinically significant class of anticancer agents underscore its importance in both academic research and industrial drug development. As the quest for more effective and targeted therapies continues, the demand for well-characterized and readily accessible intermediates like this compound will undoubtedly persist, making it a molecule of enduring relevance for the foreseeable future.

References

-

Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., Schormann, N., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119. Available from: [Link]

- Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available from: [Link]

-

Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287–294. Available from: [Link]

-

Structure-activity relationships in vitro | Download Table. ResearchGate. Available from: [Link]

-

Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. Available from: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available from: [Link]

-

This compound | C7H4INO4 | CID 11208598. PubChem. Available from: [Link]

-

Chemical structure of chemotherapeutic PARP inhibitors Iniparib (BSI-201) and Olaparib (AZD2281). ResearchGate. Available from: [Link]

-

Synthesis of 4-Iodo-3-nitrobenzamide. Organic Chemistry - Science Forums. Available from: [Link]

-

Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. SpringerOpen. Available from: [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. Available from: [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

4-Iodobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

1H NMR Coupling Constants. Organic Chemistry Data. Available from: [Link]

-

Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PubMed Central. Available from: [Link]

-

Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance. MDPI. Available from: [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 4-Iodo-3-nitrobenzoic Acid (CAS: 35674-27-2): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

4-Iodo-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in the fields of medicinal chemistry and advanced organic synthesis.[1][2] Its molecular architecture, featuring an iodo group, a nitro group, and a carboxylic acid on a benzene ring, provides a unique combination of reactive sites. This strategic arrangement allows for sequential and selective chemical transformations, making it an invaluable intermediate for constructing complex molecular frameworks, particularly in the development of novel therapeutic agents. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and applications, with a focus on practical insights for researchers and drug development professionals.

Core Physicochemical & Structural Properties

A comprehensive understanding of the fundamental properties of this compound is the starting point for its effective utilization in any synthetic campaign. The presence of the heavy iodine atom significantly contributes to its molecular weight, while the polar nitro and carboxylic acid groups influence its solubility and crystalline nature.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 35674-27-2 | [3][4][5][6][7] |

| Molecular Formula | C₇H₄INO₄ | [3][4][6] |

| Molecular Weight | 293.02 g/mol | [3][4][5][6] |

| Appearance | Light orange to yellow to green powder/crystal | [5] |

| Melting Point | 210.0 to 214.0 °C | [5] |

| Purity | Typically >97.0% | [5][7] |

| Solubility | Insoluble in water | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])I | [3] |

| InChIKey | DNMTZLCNLAIKQC-UHFFFAOYSA-N | [3] |

Synthesis: The Diazotization-Iodination Pathway

The most established and efficient route for the preparation of this compound is the Sandmeyer-type reaction, proceeding through a diazotization-iodination sequence starting from 4-amino-3-nitrobenzoic acid.[1][4] This method is reliable and scalable, providing high yields of the desired product.

Mechanistic Rationale

The synthesis hinges on the conversion of a primary aromatic amine to a diazonium salt, which is an excellent leaving group (N₂ gas). This highly reactive intermediate is then susceptible to nucleophilic substitution by an iodide ion.

-

Diazotization: 4-amino-3-nitrobenzoic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). The iodide ion displaces the diazonium group, which is liberated as nitrogen gas, leading to the formation of the carbon-iodine bond.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

Step 1: Diazonium Salt Formation

-

To a reaction flask, add 4-amino-3-nitrobenzoic acid (0.25 mol), deionized water (400 mL), and concentrated hydrochloric acid (100 mL).

-

Stir the mixture to form a slurry and cool the flask in an ice bath to an internal temperature of 0–5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (0.38 mol) in water (50 mL).

-

Add the sodium nitrite solution dropwise to the cooled slurry over 30-45 minutes, ensuring the temperature remains below 5 °C. The solid will gradually dissolve as the diazonium salt forms.

-

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional hour to ensure complete diazotization.

Step 2: Iodination

-

Prepare a solution of potassium iodide (0.5 mol) in water (200 mL).

-

While maintaining the reaction temperature at 0–5 °C, add the potassium iodide solution dropwise to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2 hours, during which a solid product will precipitate.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Dry the solid product under vacuum to obtain this compound. A typical yield is around 89-90%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Chemical Transformations & Synthetic Utility

The true value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Reactions of the Carboxylic Acid Group: Esterification & Amidation

The carboxylic acid is a versatile handle for derivatization. Esterification is a common first step to protect the acid or to prepare for subsequent reactions like amidation.

-

Esterification: The acid can be converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid or by reacting with trimethyl orthoacetate.[8][9] The latter method is efficient and can provide near-quantitative yields.[9]

-

Amidation: The resulting methyl ester is a key precursor to 4-iodo-3-nitrobenzamide. This transformation is achieved by treating the ester with ammonia, often by bubbling anhydrous ammonia gas through a solution of the ester in a solvent like methanol.[8][9] This amide is the direct precursor to the PARP inhibitor Iniparib (BSI-201), highlighting the compound's significance in oncology drug development.[10][11]

Reactions of the Iodo Group: Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[12][13][14]

-

Mechanistic Principle: The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond.

-

Transmetalation: The organic group from a boronic acid (or ester) is transferred to the palladium center.

-

Reductive Elimination: The two organic groups couple, forming the final product and regenerating the Pd(0) catalyst.[15]

-

-

Application: This reaction allows for the direct attachment of various aryl or heteroaryl groups at the 4-position of the benzoic acid ring, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Reactions involving the Nitro Group

The nitro group serves two primary roles:

-

Activating Group: As a strong electron-withdrawing group, it enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.[1]

-

Synthetic Precursor: The nitro group can be readily reduced to an amino group (aniline derivative) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up another avenue for derivatization, such as amide bond formation, sulfonylation, or further diazotization reactions.

Major Reaction Pathways Diagram

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and requires careful management.

Table 2: GHS Hazard Information & Handling Recommendations

| Category | Description | Source(s) |

| GHS Pictogram | Warning (Exclamation Mark) | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][16] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or chemical fume hood. | [16] |

| Handling | Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling. | [16] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Protect from light. | [16][17] |

| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | [16] |

Conclusion

This compound (CAS: 35674-27-2) is far more than a simple chemical reagent; it is a strategic platform for molecular design and discovery. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile tool for creating complex molecules with significant therapeutic potential. From its foundational role in the synthesis of PARP inhibitors to its broad utility in generating compound libraries via cross-coupling chemistry, this intermediate will undoubtedly continue to be a cornerstone of innovation in pharmaceutical and chemical research.

References

-

PubChem. this compound. National Center for Biotechnology Information.[Link]

- PubChem. This compound | C7H4INO4 | CID 11208598. PubChem.

- ChemicalBook. This compound synthesis. ChemicalBook.

- TCI AMERICA. This compound 35674-27-2. TCI AMERICA.

- Lab Pro Inc. This compound, 1G - I0980-1G. Lab Pro Inc.

- Santa Cruz Biotechnology. This compound | CAS 35674-27-2. Santa Cruz Biotechnology.

- Apollo Scientific. CAS 35674-27-2 | 4654-H-13 | this compound. Apollo Scientific.

- Google Patents. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.

- Nanochemazone. This compound Powder... | Price $45 | High Purity. Nanochemazone.

- ChemicalBook. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7. ChemicalBook.

- Smolecule. Buy this compound | 35674-27-2. Smolecule.

- Fisher Scientific.

- ResearchGate. (10) Patent No. - US 8,586,792 B2.

- Benchchem. Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.

- Benchchem. The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.

- PMC - NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Wikipedia. Suzuki reaction. Wikipedia.

- Google Patents. CN106366012A - Method of preparing 4-iodo-3-nitrobenzamide.

Sources

- 1. Buy this compound | 35674-27-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. scbt.com [scbt.com]

- 7. CAS 35674-27-2 | 4654-H-13 | MDL MFCD00502399 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7 [m.chemicalbook.com]

- 11. CN106366012A - Method of preparing 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fishersci.com [fishersci.com]

- 17. nanochemazone.com [nanochemazone.com]

An In-depth Technical Guide to the Molecular Structure of 4-Iodo-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-Iodo-3-nitrobenzoic acid (CAS No: 35674-27-2), a pivotal intermediate in pharmaceutical synthesis and organic chemistry. While a definitive experimental crystal structure remains to be published, this document synthesizes available spectroscopic data, computational predictions based on analogous compounds, and established chemical principles to construct a robust model of its molecular geometry, electronic properties, and spectroscopic signature. We will delve into the causality behind its structural characteristics and demonstrate how these features govern its reactivity and utility as a synthetic scaffold. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated nitrobenzoic acids in their workflows.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctionalized benzene derivative, presenting a rich platform for selective chemical transformations.[1] Its utility is underscored by the distinct reactivity of its three key functional groups: a carboxylic acid, an electron-withdrawing nitro group, and a halogen atom (iodine) that serves as an excellent leaving group in metal-catalyzed reactions.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 35674-27-2 | ChemicalBook[3] |

| Molecular Formula | C₇H₄INO₄ | PubChem[2] |

| Molecular Weight | 293.02 g/mol | ChemicalBook[3] |

| Appearance | Powder to crystal | TCI America |

| Predicted Boiling Point | 390.2 ± 37.0 °C | ChemicalBook[3] |

| Predicted Density | 2.156 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 3.32 ± 0.10 | ChemicalBook[3] |

Molecular Geometry and Electronic Structure

A definitive single-crystal X-ray diffraction analysis for this compound has not been publicly documented. However, a highly reliable structural model can be constructed through computational analysis and comparison with experimentally determined structures of related nitrobenzoic acids.

Computational studies on isomers of nitrobenzoic acid, using methods such as Density Functional Theory (DFT) with B3LYP functionals, have shown excellent correlation with experimental bond lengths and angles.[1] Applying these principles, we can predict the key geometric parameters of this compound. The presence of the bulky iodine atom at position 4 and the nitro group at position 3 introduces significant steric and electronic effects, influencing the planarity of the functional groups relative to the benzene ring. The nitro group is expected to be slightly twisted out of the plane of the benzene ring, a common feature in sterically hindered nitroarenes.[4]

Caption: 2D structure of this compound with atom numbering.

Table 2: Predicted Key Geometric Parameters (Based on DFT calculations of analogous compounds)[1]

| Parameter | Predicted Value | Rationale & Commentary |

| C-I Bond Length | ~2.10 Å | Standard length for an aryl iodide. This bond is the most susceptible to cleavage in cross-coupling reactions. |

| C-N Bond Length | ~1.47 Å | Typical for an aromatic C-N bond, slightly shortened due to the electron-withdrawing nature of the nitro group. |

| N-O Bond Lengths | ~1.22 Å | Characteristic of a nitro group, indicating significant double bond character. |

| C-C (aromatic) | 1.38 - 1.40 Å | The substitution pattern slightly perturbs the classic benzene bond lengths. |

| C1-C7 (Carboxyl) | ~1.49 Å | Single bond connecting the carboxyl group to the aromatic ring. |

| C=O (Carboxyl) | ~1.21 Å | Standard carbonyl double bond length. |

| C-O (Carboxyl) | ~1.34 Å | Standard carboxyl single bond length. |

| ∠ C3-C4-I | ~120° | The bulky iodine atom maintains the expected sp² bond angle. |

| ∠ C2-C3-N | ~118° | Steric repulsion between the nitro group and the adjacent proton may slightly compress this angle. |

| O-N-O Angle | ~124° | Typical for a nitro group. |

Spectroscopic Signature for Structural Elucidation

The trifunctional nature of this molecule provides a distinct spectroscopic fingerprint, which is essential for its identification and quality control during synthesis.

Vibrational Spectroscopy (FTIR & Raman)

The FTIR spectrum is dominated by features from the three functional groups. Vibrational spectroscopy serves as a rapid and reliable method for confirming the presence of the key structural motifs.[1]

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Weak | O-H stretch (from carboxylic acid dimer) |

| ~1700 | Moderate | C=O stretch (carboxylic acid) |

| 1520-1560 | Strong | Asymmetric NO₂ stretch |

| 1345-1385 | Strong | Symmetric NO₂ stretch |

| 1400-1600 | Strong | Aromatic C=C stretch |

| 480-610 | Strong | C-I stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for confirming the substitution pattern of the aromatic ring. The proton and carbon environments are heavily influenced by the electronic properties of the iodo, nitro, and carboxyl substituents.

¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-9.0 ppm).

-

Inductive and Anisotropic Effects: The nitro group is strongly electron-withdrawing, deshielding adjacent protons (H2 and H6). The iodine atom has a weaker inductive effect but a significant anisotropic effect.

-

Predicted Pattern:

-

The proton at C2, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded (highest ppm). It will appear as a doublet, coupled to H6.

-

The proton at C5, ortho to the iodine, will be the most shielded (lowest ppm) of the three. It will appear as a doublet, coupled to H6.

-

The proton at C6, situated between the carboxyl and nitro-bearing carbons, will appear as a doublet of doublets, coupled to both H2 and H5.

-

Caption: Predicted ¹H NMR splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy: The spectrum will display seven unique signals.

-

The carboxyl carbon (C7) will be the most deshielded, appearing in the 165-175 ppm range.

-

The carbon attached to the iodine (C4) will be significantly shielded due to the "heavy atom effect," appearing at a much lower chemical shift than other aromatic carbons, often below 100 ppm.

-

The carbon attached to the nitro group (C3) will be deshielded, appearing in the 150-155 ppm range.

-

The remaining four aromatic carbons (C1, C2, C5, C6) will have distinct chemical shifts based on their proximity to the electron-withdrawing and donating/anisotropic groups.

Mass Spectrometry

In mass spectrometry, particularly with techniques like GC-MS, this compound will show a clear molecular ion peak (M⁺) at m/z 293.[2] Key fragmentation patterns would include the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and the nitro group (-NO₂, M-46). A prominent peak at m/z 127 corresponding to I⁺ is also expected.

Synthesis and Structural Implications for Reactivity

The compound is reliably synthesized via a Sandmeyer-type reaction, starting from 4-amino-3-nitrobenzoic acid.[2][3] The structural arrangement of the final product is a direct consequence of this well-established synthetic pathway.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

-

4-amino-3-nitrobenzoic acid

-

Deionized water

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Reaction flask, ice bath, magnetic stirrer, filtration apparatus

Procedure:

-

Diazotization: a. Suspend 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid in 400 mL of deionized water and 100 mL of concentrated hydrochloric acid in a reaction flask. b. Cool the mixture to 0-5 °C using an ice bath with continuous stirring. c. Slowly add, dropwise, a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water, maintaining the temperature between 0-5 °C. d. Continue stirring at this temperature for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

-

Iodination: a. Prepare a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water. b. Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. c. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A solid precipitate will form.

-

Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with deionized water to remove residual salts. c. Dry the solid product to obtain this compound. (Reported Yield: ~89.7%).

Caption: Synthetic workflow for this compound.

The molecular structure directly enables its role as a versatile synthetic intermediate.[1] The iodine at the C4 position is readily displaced in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C or C-heteroatom bonds. The nitro group at C3 can be reduced to an amine, providing a nucleophilic site for further derivatization. Finally, the carboxylic acid at C1 can be converted into esters, amides (such as in the synthesis of the PARP inhibitor precursor 4-iodo-3-nitrobenzamide), or acid chlorides.[5] This trifecta of reactivity, dictated by the molecular structure, makes it a highly valuable building block in the rational design of complex molecules and pharmaceutical agents.

Conclusion

The molecular structure of this compound is characterized by a unique interplay of steric and electronic effects from its iodo, nitro, and carboxyl substituents. While awaiting definitive crystallographic confirmation, a robust structural and spectroscopic model has been established through comparative analysis and computational prediction. This model, detailed herein, provides the necessary framework for understanding its reactivity and for its effective application in complex organic synthesis and drug discovery pipelines. The distinct signatures in NMR and IR spectroscopy serve as reliable tools for its unambiguous identification, ensuring the integrity of downstream applications.

References

- Vertex AI Search. This compound synthesis - ChemicalBook.

- BenchChem. This compound | 35674-27-2.

- Google Patents. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.

- PubChem. This compound | C7H4INO4 | CID 11208598.

- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- TCI America. This compound 35674-27-2.

- PMC. 4-Ethylamino-3-nitrobenzoic acid.

- ChemicalBook. This compound (CAS 35674-27-2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 4-Iodo-3-nitrobenzoic Acid via Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of a robust and reliable pathway for the synthesis of 4-iodo-3-nitrobenzoic acid, a valuable intermediate in pharmaceutical and materials science. The synthesis route proceeds from the readily available starting material, 4-amino-3-nitrobenzoic acid, via a Sandmeyer-type reaction. This process involves two critical stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with iodine. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, discusses safety considerations, and presents a mechanistic rationale for the procedural choices, grounded in established chemical literature.

Introduction

This compound is a key building block in organic synthesis. Its utility is derived from the orthogonal reactivity of its three functional groups: the carboxylic acid allows for amide bond formation and other esterification reactions, the nitro group can be reduced to an amine for further functionalization, and the iodo group is an excellent participant in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This trifunctional nature makes it a sought-after precursor for complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1][2]

The conversion of 4-amino-3-nitrobenzoic acid to its iodo-analogue is most efficiently achieved through a Sandmeyer reaction.[3][4][5] This classic transformation provides a regioselective method for introducing a halogen onto an aromatic ring by replacing an amino group.[4] The synthesis of aryl iodides via this method is particularly notable because it proceeds efficiently without the copper(I) catalyst typically required for the introduction of chloro or bromo groups.[6][7][8]

The Synthetic Pathway: A Two-Stage Approach

The overall transformation is a one-pot synthesis that proceeds in two distinct, temperature-critical stages:

Stage 1: Diazotization. The primary aromatic amine of 4-amino-3-nitrobenzoic acid is converted into a highly reactive diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[3][7]

Stage 2: Iodination. The arenediazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI).[6][9][10] The iodide ion acts as a nucleophile and a reducing agent, displacing the diazonium group (which is released as nitrogen gas) to form the stable aryl iodide product.[7]

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights and Causality

Understanding the mechanism is critical for optimizing reaction conditions and ensuring safety.

-

Diazotization: The reaction is initiated by the protonation of nitrous acid, which forms the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 4-amino-3-nitrobenzoic acid attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule generates the diazonium ion (-N₂⁺).

-

Causality: Strict temperature control (0–5 °C) is paramount.[11][12] Arenediazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.[11][13] The presence of a strong acid is necessary to generate the nitrosonium ion and prevent the newly formed diazonium salt from coupling with unreacted amine.

-

-

Iodination: The mechanism for the iodination step is believed to proceed through a radical pathway.[4][7] The iodide ion (I⁻) is a sufficiently strong reducing agent to transfer an electron to the diazonium salt. This forms an aryl radical and dinitrogen gas, which is an excellent leaving group and drives the reaction forward. The aryl radical then abstracts an iodine atom from another iodide source to form the final product.[7]

-

Causality: Unlike other Sandmeyer reactions, a copper catalyst is not required because iodide itself is a strong enough reducing agent to initiate the single-electron transfer.[7][8] The reaction is typically allowed to warm to room temperature after the addition of potassium iodide to ensure the complete evolution of nitrogen gas and reaction completion.[9]

-

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Eq. |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 45.0 | 0.247 | 1.0 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 25.9 | 0.375 | ~1.5 |

| Potassium Iodide | KI | 166.00 | 88.0 | 0.530 | ~2.1 |

| Deionized Water | H₂O | 18.02 | ~650 mL | - | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | - |

Step-by-Step Methodology:

-

Dissolution of the Amine: In a 1 L reaction flask equipped with a magnetic stirrer, add 45.0 g (0.247 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.[9] Stir the mixture to form a suspension.

-

Cooling: Cool the reaction mixture to 0–5 °C using an ice-salt bath. It is critical to maintain this low temperature during the subsequent addition of sodium nitrite.[9][11]

-

Diazotization: Prepare a solution of 25.9 g (0.375 mol) of sodium nitrite in 50 mL of deionized water. Slowly add this solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[9] The solid starting material will gradually dissolve as the soluble diazonium salt forms.

-

Confirmation of Diazotization: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional hour.[9] Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in an immediate dark blue color).[14] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is maintained for at least 20 minutes.

-

Iodination: Prepare a solution of 88.0 g (0.530 mol) of potassium iodide in 200 mL of deionized water. Add this KI solution dropwise to the cold diazonium salt solution.[9] Vigorous effervescence (evolution of N₂ gas) will be observed. Maintain the temperature below 10 °C during the initial phase of this addition.

-

Reaction Completion: After the KI solution has been fully added, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours; the evolution of gas should cease, and a solid precipitate will form.[9]

-

Work-up and Isolation:

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove residual salts. A wash with a cold, dilute solution of sodium thiosulfate can be used to remove any residual iodine (I₂) color.

-

Dry the collected solid product under vacuum to yield this compound. An expected yield of approximately 89% has been reported for this procedure.[9]

-

Safety and Hazard Management

The synthesis of diazonium salts requires strict adherence to safety protocols due to their potential hazards.

-

Thermal Instability: Arenediazonium salts are thermally unstable and can decompose explosively, especially when dry.[11][13] Never isolate the diazonium salt intermediate. Always use it in situ in a cold solution.[15]

-

Shock Sensitivity: Solid diazonium salts can be sensitive to friction and shock.[11][12] This is another critical reason they should not be isolated.

-

Gas Evolution: Both the diazotization and iodination steps produce gas (N₂). The reaction must be performed in an open or vented apparatus to prevent pressure buildup.[11][12]

-

Reagent Handling:

-

Handle concentrated acids and all reagents within a fume hood.

-

Avoid excess sodium nitrite, as it can lead to undesired side reactions.[11][12] It is good practice to neutralize any excess nitrous acid with a quenching agent like sulfamic acid or urea before work-up, although this is often omitted in iodination protocols where the work-up is straightforward.

-

Conclusion

The Sandmeyer-type synthesis of this compound from 4-amino-3-nitrobenzoic acid is a highly efficient and reliable transformation that is fundamental to synthetic organic chemistry. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve high yields of this versatile chemical intermediate. Adherence to established safety protocols, particularly concerning the handling of the diazonium salt intermediate, is essential for the successful and safe execution of this procedure. The methodology described herein provides a robust foundation for the production of this key building block for applications in drug discovery and advanced materials.

References

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Retrieved from [Link]

-

Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Retrieved from [Link]

-

Stark, M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of 4-Iodo-3-nitrobenzoic Acid: Melting Point and Solubility

This guide provides an in-depth examination of two critical physical properties of 4-Iodo-3-nitrobenzoic acid: its melting point and solubility. For researchers, medicinal chemists, and formulation scientists, a precise understanding of these characteristics is not merely academic; it is foundational to the successful development of new chemical entities. These parameters directly influence a compound's purity assessment, stability, dissolution rate, and ultimately, its bioavailability, making their accurate determination a cornerstone of effective drug discovery and development.[1][2] This document moves beyond simple data presentation to explore the causality behind these properties and the rigorous methodologies required for their validation.

Section 1: Core Physical Properties of this compound

The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and a heavy iodine atom on a benzene ring, dictates its physicochemical behavior. These functional groups create a molecule with significant polarity and the potential for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These interactions are directly responsible for its solid-state properties and behavior in solvents.

Melting Point

The melting point is a definitive measure of the energy required to disrupt the compound's crystal lattice structure.[3] For a pure crystalline solid, this transition from solid to liquid occurs over a narrow temperature range. A broad melting range, conversely, often indicates the presence of impurities, which disrupt the uniform crystal lattice and lower the energy required to break it apart. The experimentally determined melting point for this compound is presented below.

Table 1: Melting Point of this compound

| Property | Value | Source |

|---|

| Melting Point | 208-211°C |[4] |

This high melting point suggests strong intermolecular forces within the crystal lattice, a factor that often correlates with lower aqueous solubility.[5]

Solubility Profile

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a critical determinant of a drug candidate's fate.[2][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1]

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, we can infer its likely behavior from its structure and related analogs. The presence of the polar carboxylic acid and nitro groups suggests some solubility in polar solvents.[7] Studies on 3-nitrobenzoic acid show it is most soluble in polar solvents like methanol and ethanol and has very low solubility in water and non-polar solvents like toluene.[8][9] The solubility of 4-nitrobenzoic acid is also pH-sensitive, increasing in basic solutions where the carboxylic acid deprotonates to form a more soluble carboxylate salt.[7]

Given these facts, this compound is expected to exhibit:

-

Low solubility in non-polar solvents (e.g., hexane, toluene).

-

Moderate solubility in polar organic solvents (e.g., ethanol, methanol, DMSO). The related compound 4-iodo-3-nitrobenzamide is reported to be soluble in DMSO.[10]

-

Poor intrinsic solubility in water, which can be significantly enhanced at higher pH values due to the ionization of the carboxylic acid group.

The definitive solubility profile must be determined experimentally. The following section outlines a robust protocol for this purpose.

Section 2: Validated Methodologies for Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental methodology. The protocols described below are designed to be self-validating systems, providing accurate and reproducible results.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard for accurately determining the melting range of a crystalline solid. The principle involves heating a small, tightly packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.

Experimental Justification:

-

Sample Preparation: Using a dry, finely powdered sample ensures uniform heat transfer and packing, preventing air pockets that could cause erroneous readings.[11]

-

Controlled Heating Rate: A rapid initial heating can establish an approximate melting point, but a slow ramp rate (1-2°C per minute) near the melting point is critical for allowing the system to remain in thermal equilibrium, yielding a precise melting range.[12]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

-

Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved.[3][13]

-

Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb. Place the assembly in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube filled with mineral oil).[11]

-

Approximate Determination: Heat the apparatus rapidly and record the approximate temperature at which the sample melts. Allow the apparatus to cool.

-

Accurate Determination: Replace the capillary with a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point.

-

Data Recording: Decrease the heating rate to 1-2°C per minute. Record the temperature (T1) when the first drop of liquid appears and the temperature (T2) when the last crystal melts completely. The melting range is T1-T2.[3]

-

Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states.

Experimental Justification:

-

Use of Excess Solid: This ensures that the solution becomes saturated, which is the definition of solubility.

-

Equilibration Time: Sufficient time (typically 24-72 hours) is necessary to ensure the dissolution process has reached equilibrium.[6][14] Shorter times may only yield kinetic solubility, which can be misleading.[15]

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker bath is essential for reproducibility.[6]

-

Analysis Method: A reliable and validated analytical method (e.g., HPLC-UV) is required to accurately quantify the concentration of the dissolved compound without interference from excipients or impurities.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the desired solvent (e.g., 5 mL of pH 7.4 phosphate-buffered saline) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV method.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

-

Validation: Perform the experiment in triplicate to ensure the results are precise and reproducible.

Section 3: Visualization of the Physicochemical Workflow

To ensure data integrity, a logical and systematic workflow is essential. The following diagram illustrates the process from initial sample characterization to the final reporting of validated physical properties.

Caption: Workflow for determining melting point and solubility.

Conclusion

The physical properties of this compound, specifically its high melting point of 208-211°C and its anticipated low aqueous solubility, are defining characteristics for any research or development program. The high melting point is indicative of a stable crystal lattice, while the solubility profile presents a challenge that must be quantitatively addressed for formulation development. The rigorous, validated protocols provided in this guide are essential for generating the high-quality data needed to make informed decisions, mitigate risks associated with poor bioavailability, and ultimately accelerate the journey from chemical entity to viable drug candidate.

References

-

University of Calgary. Melting point determination. Link

-

Google Patents. Method for determining solubility of a chemical compound. Link

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Link

-

ChemicalBook. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7. Link

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

-

Scribd. Determination of Melting Point of An Organic Compound. Link

-

University of Technology. EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Link

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Link

-

American Chemical Society. Method for Measuring Aqueous Solubilities of Organic Compounds. Link

-

Florida State University. Experiment 1 - Melting Points. Link

-

PubMed. An interesting relationship between drug absorption and melting point. Link

-

ChemicalBook. This compound | 35674-27-2. Link

-

WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. Link

-

Semantics Scholar. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Link

-

ResearchGate. An interesting relationship between drug absorption and melting point. Link

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Link

-

National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Link

-

ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Link

-

Solubility of Things. 4-Nitrobenzoic acid. Link

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Link

-

Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Link

Sources

- 1. ucd.ie [ucd.ie]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound | 35674-27-2 [chemicalbook.com]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7 [m.chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. byjus.com [byjus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Spectroscopic Characterization of 4-Iodo-3-nitrobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Iodo-3-nitrobenzoic acid (CAS No: 35674-27-2), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₇H₄INO₄ and a molecular weight of 293.02 g/mol , is a polysubstituted aromatic carboxylic acid.[1][2] The strategic placement of the iodo, nitro, and carboxylic acid functionalities on the benzene ring makes it a versatile building block in the synthesis of complex organic molecules. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations.

This guide will delve into the theoretical and experimentally-derived spectroscopic data, providing a detailed interpretation of the key spectral features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts and coupling patterns are detailed in Table 1. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~8.5 - 8.7 | d | ~2.0 | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group and the carboxylic acid group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |

| ~8.2 - 8.4 | dd | ~8.5, ~2.0 | H-6 | This proton is ortho to the iodine atom and meta to the nitro and carboxylic acid groups. It will be a doublet of doublets due to coupling with H-5 and H-2. |

| ~7.9 - 8.1 | d | ~8.5 | H-5 | This proton is ortho to the iodine and meta to the carboxylic acid group. It will appear as a doublet due to coupling with H-6. |

| >10 | br s | - | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that can exchange with D₂O. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Caption: Predicted ¹H NMR spectral assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, as there are no planes of symmetry in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~150 - 155 | C-3 | This carbon is directly attached to the electron-withdrawing nitro group. |

| ~140 - 145 | C-4 | The carbon bearing the iodine atom will be deshielded, but the heavy atom effect of iodine can also influence the shift. |

| ~135 - 140 | C-1 | The ipso-carbon attached to the carboxylic acid group. |

| ~130 - 135 | C-6 | This carbon is adjacent to the iodine-substituted carbon. |

| ~125 - 130 | C-2 | This carbon is adjacent to the nitro-substituted carbon. |

| ~120 - 125 | C-5 | This carbon is expected to be the most upfield of the aromatic carbons. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The presence of an ATR-IR spectrum for this compound is noted in the PubChem database, indicating that experimental data exists.[3] The interpretation of this spectrum relies on identifying the characteristic vibrational frequencies of its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong absorption characteristic of the carbonyl group. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro Group | Strong absorptions confirming the nitro functionality. |

| ~800 - 900 | C-H out-of-plane bend | Aromatic Ring | The substitution pattern on the ring influences the exact position. |

| Below 800 | C-I stretch | Iodo Group | Typically a weak absorption in the fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

A GC-MS spectrum for this compound is available, which provides crucial information about the compound's molecular weight and fragmentation pattern.[3]

Molecular Ion Peak

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 293, corresponding to the molecular weight of this compound. The presence of iodine (¹²⁷I) as a monoisotopic element simplifies the interpretation of the molecular ion region.

Key Fragmentation Patterns

The fragmentation of this compound under electron ionization (EI) would likely proceed through the following pathways:

-

Loss of -OH: A peak at m/z = 276 (M-17) due to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH: A peak at m/z = 248 (M-45) corresponding to the loss of the entire carboxyl group.

-

Loss of -NO₂: A peak at m/z = 247 (M-46) from the cleavage of the nitro group.

-

Loss of I: A peak at m/z = 166 (M-127) resulting from the loss of an iodine atom.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocols

While specific experimental parameters for the acquisition of the referenced spectra are not fully detailed in the available sources, standard protocols for NMR, IR, and MS are applicable.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Utilize a standard one-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a high-quality spectrum.

Mass Spectrometry

-

Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition: The sample is vaporized and separated on a GC column before entering the mass spectrometer for ionization and analysis.

Conclusion

The spectroscopic data for this compound, both experimentally referenced and predictively analyzed, provide a comprehensive characterization of its molecular structure. The distinct patterns in the NMR, IR, and MS spectra serve as a reliable fingerprint for the identification and quality assessment of this important synthetic intermediate. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this compound, ensuring confidence in its structural integrity for downstream applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (10) Patent No. - US 8,586,792 B2. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

NIST. Benzoic acid, 4-iodo-. NIST Chemistry WebBook. [Link]

-

NIST. Benzoic acid, 3-nitro-. NIST Chemistry WebBook. [Link]

-

NIST. Benzoic acid, 4-chloro-3-nitro-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Iodo-3-nitrobenzoic Acid

This guide provides comprehensive safety protocols and handling instructions for 4-Iodo-3-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of safety data, this document elucidates the scientific rationale behind each procedural recommendation, grounding them in the specific chemical properties of the molecule. Our aim is to foster a proactive safety culture through a deeper understanding of the material's reactivity and potential hazards.

Understanding the Molecule: Physicochemical & Hazard Profile

This compound (CAS No: 35674-27-2) is a substituted aromatic carboxylic acid.[1] Its chemical behavior and, consequently, its handling requirements are dictated by the interplay of its three functional groups: the carboxylic acid, the electron-withdrawing nitro group, and the iodo group. The presence of both an iodine atom and a nitro group provides reactive sites for various chemical transformations, making it a valuable pharmaceutical intermediate.[2]

Physicochemical Properties

A thorough understanding of the physical properties of this compound is foundational to its safe handling. These properties influence storage conditions, potential for aerosolization, and appropriate spill cleanup procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₄INO₄ | [1] |

| Molecular Weight | 293.02 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | TCI AMERICA |

| Melting Point | 210.0 to 214.0 °C | TCI AMERICA |

| Solubility | Insoluble in water | Smolecule |

| Density | 2.2 ± 0.1 g/cm³ | Hangzhou Royalchem Co.,LTD |

This data is aggregated from various chemical suppliers and databases.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following pictograms and hazard statements, indicating its primary health risks.

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H361: Suspected of damaging fertility or the unborn child.

Causality Insight: The irritant properties are typical of many aromatic carboxylic acids. The more severe long-term health warnings (mutagenicity, carcinogenicity, and reproductive toxicity) are associated with the nitroaromatic functionality. Nitroaromatic compounds can often be metabolized to reactive intermediates that can interact with cellular macromolecules.

Risk Assessment and Exposure Control

A proactive approach to safety involves a thorough risk assessment before any handling of this compound. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure is through robust engineering controls.

-